2-Formamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride is a chemical compound with the molecular formula C5H5FN2O3S2 and a molecular weight of 224.24 g/mol . This compound is known for its unique structure, which includes a thiazole ring, a sulfonyl fluoride group, and a formamido group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
The synthesis of 2-Formamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride typically involves the reaction of 2-amino-4-methylthiazole with sulfonyl fluoride reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Formamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Formamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Formamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity . This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar compounds to 2-Formamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride include:
2-Acetamido-4-methyl-1,3-thiazole-5-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
2-Formamido-4-methyl-1,3-thiazole-5-sulfonamide: Contains a sulfonamide group instead of sulfonyl fluoride.
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: A thiazole derivative with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activities.
Properties
IUPAC Name |
2-formamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O3S2/c1-3-4(13(6,10)11)12-5(8-3)7-2-9/h2H,1H3,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOPQNDGFXFWHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC=O)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.